Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate
Overview
Description
Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate is an organic compound with the molecular formula C9H9FO4. It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a hydroxyl group, and a methoxy group on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
Similar compounds have been used to synthesize derivatives of caffeic acid phenethyl amide (capa) which are known to have cytoprotective activity .
Mode of Action
The fluoride substituent in similar compounds has been noted to enable nucleophilic aromatic substitution, with most of the reactivity centered on the carboxylic group .
Biochemical Pathways
Derivatives of similar compounds have been shown to exhibit cytoprotective activity against h2o2 induced oxidative stress in human umbilical vein endothelial cells (huvec) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-fluoro-5-hydroxy-4-methoxybenzoate typically involves the esterification of 3-fluoro-5-hydroxy-4-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of methyl 3-fluoro-5-hydroxy-4-methoxybenzyl alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Methyl 4-fluoro-3-hydroxy-5-methoxybenzoate
- Methyl 3-fluoro-4-hydroxybenzoate
- Methyl 3-fluoro-4-methoxybenzoate
Comparison: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate is unique due to the specific positioning of the fluorine, hydroxyl, and methoxy groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties compared to its similar compounds. For instance, the presence of the hydroxyl group at the 5-position enhances its potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
methyl 3-fluoro-5-hydroxy-4-methoxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMSFZXTTMKBRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)C(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001262990 | |
Record name | Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001262990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
838856-88-5 | |
Record name | Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=838856-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001262990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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